2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
Description
This compound features a spirocyclic diazaspiro[4.5]decane core with a 4-methoxyphenylmethyl substitution at position 2 and a ketone at position 1. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-5-3-13(4-6-14)11-18-10-8-16(15(18)19)7-2-9-17-12-16;/h3-6,17H,2,7-12H2,1H3;1H |
InChI Key |
MBMKLJLUVKQODG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3(C2=O)CCCNC3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of diazaspiro compounds typically involves:
- Construction of the spirocyclic ring system via cyclization reactions.
- Introduction of substituents such as the 4-methoxybenzyl group through alkylation or nucleophilic substitution.
- Formation of the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas.
Reported Synthetic Routes for Related Diazaspiro Compounds
While direct literature on 2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one; hydrochloride is limited, closely related diazaspiro compounds provide valuable insights:
Alkylation of Diazaspiro[4.5]decan-1-one Precursors:
A typical method involves dissolving the diazaspiro[4.5]decan-1-one hydrochloride salt in an organic solvent such as dichloromethane, followed by addition of a base like triethylamine. The 4-methoxybenzyl chloride or bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 16 hours at ambient temperature) to afford the alkylated product.Use of Triethylamine as Base:
Triethylamine neutralizes the hydrochloride salt and facilitates nucleophilic substitution on the nitrogen atom, promoting the formation of the N-alkylated product.Purification Techniques:
The crude product is typically concentrated under reduced pressure and purified by chromatographic methods such as flash silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Specific Example from Literature
A representative preparation reported for a related diazaspiro compound involves:
This method, although for a sulfonylated derivative, illustrates the feasibility of nucleophilic substitution on the diazaspiro core under mild conditions, which can be adapted for 4-methoxybenzyl substitution.
Data Tables Summarizing Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 2,8-Diazaspiro[4.5]decan-1-one hydrochloride | Commercially available or synthesized |
| Solvent | Dichloromethane, THF, or DMSO | Dry solvents preferred |
| Base | Triethylamine, potassium tert-butoxide | Triethylamine common for mild alkylation |
| Alkylating agent | 4-Methoxybenzyl chloride or bromide | Electrophilic substitution reagent |
| Reaction temperature | Room temperature to 50 °C | Usually ambient; low temp for sensitive steps |
| Reaction time | 16 hours typical | Prolonged stirring ensures completion |
| Purification methods | Flash chromatography, preparative HPLC, MDAP | Ensures high purity |
| Typical yield | 40–85% (varies by substitution and conditions) | Moderate to good yields reported |
Research Discoveries and Observations
Reaction Efficiency: Alkylation of diazaspiro[4.5]decan-1-one hydrochloride with substituted benzyl halides proceeds efficiently under mild basic conditions with triethylamine in dichloromethane, yielding the desired N-substituted products in moderate to high yields.
Purity and Characterization: High purity (>95%) is achievable using chromatographic purification methods. Characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirms the structure and molecular weight.
Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters, solvent volumes, and purification techniques.
Comparative Functionalization: Sulfonylation and arylation of the diazaspiro scaffold have been extensively studied, providing a framework for the introduction of various substituents including 4-methoxybenzyl groups.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different substituents on the spiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs include:
- Substituent type : Methoxy (target compound), chloro (), cyclopropyl (), or phenyl () groups on the benzyl moiety.
- Spiro system configuration : Variations in nitrogen positions (e.g., 2,8- vs. 2,9-diazaspiro) and ring sizes (e.g., diazaspiro[4.5] vs. [5.5] in ).
- Functional groups : Presence of ketones (position 1 or 3) or protective groups like tert-butyl carbamates ().
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one; hydrochloride (CAS Number: 852338-84-2) is a member of the diazaspirodecane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 310.82 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Receptor Binding : The compound may exhibit affinity for specific receptors, modulating their activity and influencing signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, which may lead to altered metabolic processes.
- Calcium Modulation : Similar compounds have shown effects on calcium ion movement within cells, which is crucial for neurotransmission and muscle contraction.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one exhibit antitumor properties. For example, compounds with similar spirocyclic structures have been evaluated in xenograft models, demonstrating dose-dependent inhibition of tumor growth .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of diazaspiro compounds against neurotoxic agents. A study involving derivatives of diazaspiro[4.5]decan demonstrated significant protection against potassium-induced calcium uptake in cerebrocortical synaptosomes, suggesting a role in preventing neuronal damage .
Case Studies
- In Vivo Studies : In a rat model, the administration of related diazaspiro compounds showed remarkable protective effects against brain edema induced by triethyltin chloride (TET). The compounds exhibited a dose-dependent response in preventing learning and memory deficits associated with hypoxic conditions .
- In Vitro Assays : Compounds structurally related to 2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan have been tested for their ability to inhibit calcium uptake in synaptosomes, showing promising results that indicate potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
